molecular formula C18H22N2O3 B4663862 N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea

N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea

Cat. No. B4663862
M. Wt: 314.4 g/mol
InChI Key: CTTFMUZYSSDVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, also known as ABEU, is a chemical compound that has been widely used in scientific research due to its unique properties. ABEU is a urea derivative that has been synthesized through a specific method and has been shown to have significant biochemical and physiological effects on various organisms.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide signaling pathways. Additionally, N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to have significant biochemical and physiological effects on various organisms. N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be beneficial in the treatment of cancer. Additionally, N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to reduce inflammation and oxidative stress, which could be beneficial in the treatment of various diseases. Furthermore, N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to improve cognitive function and memory in animal models, which could be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has several advantages for use in lab experiments, including its high purity and yield, as well as its unique properties and effects. However, there are also limitations to the use of N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, including further studies on its mechanism of action, potential side effects, and therapeutic applications. Additionally, research could focus on the development of new derivatives of N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea with improved properties and effects. Furthermore, research could explore the potential use of N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea in combination with other compounds or therapies for enhanced efficacy. Overall, N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has significant potential for use in scientific research and therapeutic applications, and further research is needed to fully understand its properties and effects.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been used in a wide range of scientific research applications, including studies on cancer, inflammation, and neurological disorders. N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-8-9-14(2)15(12-13)20-18(21)19-10-11-23-17-7-5-4-6-16(17)22-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTFMUZYSSDVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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